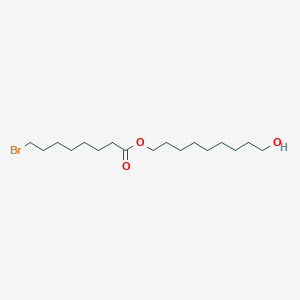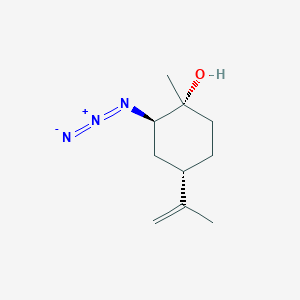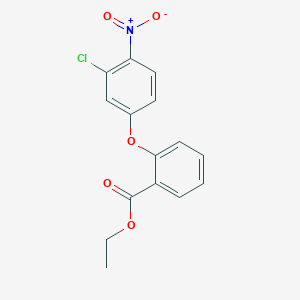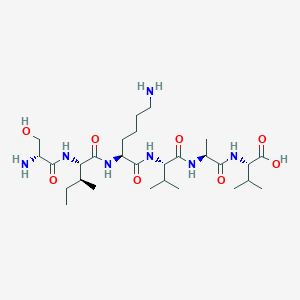
Cyclopentanepropanoic acid, 1-methyl-3-(1-methylethyl)-2-oxo-, (1R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanepropanoic acid, 1-methyl-3-(1-methylethyl)-2-oxo-, (1R)- is a complex organic compound with a unique structure. It belongs to the class of cycloalkanes, which are hydrocarbons containing carbon atoms arranged in a ring. This compound is characterized by the presence of a cyclopentane ring substituted with a propanoic acid group, a methyl group, and an isopropyl group. The (1R)- designation indicates the specific stereochemistry of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanepropanoic acid, 1-methyl-3-(1-methylethyl)-2-oxo-, (1R)- typically involves multiple steps. One common method includes the cyclization of a suitable precursor, followed by functional group modifications. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including the use of continuous flow reactors and advanced purification techniques. The scalability of the synthesis process is crucial for producing the compound in significant quantities for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanepropanoic acid, 1-methyl-3-(1-methylethyl)-2-oxo-, (1R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Cyclopentanepropanoic acid, 1-methyl-3-(1-methylethyl)-2-oxo-, (1R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclopentanepropanoic acid, 1-methyl-3-(1-methylethyl)-2-oxo-, (1R)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane, 1-methyl-3-(1-methylethyl)-: A similar compound with a slightly different structure.
Cyclopentane, 1-methyl-3-(2-methylpropyl)-: Another related compound with variations in the substituent groups.
Uniqueness
Cyclopentanepropanoic acid, 1-methyl-3-(1-methylethyl)-2-oxo-, (1R)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications in research and industry.
Propriétés
Numéro CAS |
868615-50-3 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
3-[(1R)-1-methyl-2-oxo-3-propan-2-ylcyclopentyl]propanoic acid |
InChI |
InChI=1S/C12H20O3/c1-8(2)9-4-6-12(3,11(9)15)7-5-10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14)/t9?,12-/m1/s1 |
Clé InChI |
PBUSBGSFZKHMSE-FFFFSGIJSA-N |
SMILES isomérique |
CC(C)C1CC[C@](C1=O)(C)CCC(=O)O |
SMILES canonique |
CC(C)C1CCC(C1=O)(C)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azido-4-[(4-methoxyphenyl)(diphenyl)methoxy]butane-1,3-diol](/img/structure/B15161530.png)


![N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15161553.png)
acetate](/img/structure/B15161557.png)



![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)


![tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane](/img/structure/B15161605.png)
![N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide](/img/structure/B15161607.png)
![4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B15161612.png)
